FIIN-4
Description
FIIN-4 (CAS: 2093088-81-2) is a small-molecule, cysteine-targeted covalent kinase inhibitor (CKI) designed to selectively inhibit fibroblast growth factor receptors (FGFRs) . Structurally, it belongs to a class of pan-FGFR covalent inhibitors that target the cysteine residue on the p-loop within the FGFR kinase domain, enabling irreversible binding and sustained suppression of kinase activity . Its molecular formula, C₃₅H₃₈N₈O₄, reflects a hybrid scaffold combining elements from earlier FIIN-series compounds, such as FIIN-1 and FIIN-2, while incorporating a meta-substituted warhead to enhance binding flexibility .
This compound has demonstrated potent anti-tumor efficacy in preclinical models, particularly in patient-derived breast cancer xenografts, where it significantly inhibited metastatic growth . Its covalent mechanism ensures prolonged target engagement, distinguishing it from noncovalent FGFR inhibitors. This compound is typically stored at -20°C to maintain stability .
Properties
CAS No. |
2093088-81-2 |
|---|---|
Molecular Formula |
C35H38N8O4 |
Molecular Weight |
634.741 |
IUPAC Name |
N-(3-((3-(3,5-dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C35H38N8O4/c1-5-32(44)37-27-8-6-7-24(17-27)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-26-9-11-28(12-10-26)41-15-13-40(2)14-16-41/h5-12,17-21H,1,13-16,22-23H2,2-4H3,(H,37,44)(H,36,38,39) |
InChI Key |
NQUHMXJRVOMTBY-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=CC(NC(C=C)=O)=C2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4)=NC=C3CN1C6=CC(OC)=CC(OC)=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FIIN-4; FIIN 4; FIIN4. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- This compound vs. FIIN-1 : this compound replaces FIIN-1’s para-substituted warhead with a meta-substituted variant, enhancing adaptability to larger residues like Leu550 in FGFR1 .
- This compound vs. FIIN-2 : While FIIN-2’s dichloro-dimethoxyphenyl group improves binding, this compound’s hybrid design balances flexibility and specificity, enabling broader anti-metastatic activity .
Comparison with Other FGFR Inhibitors
Covalent FGFR Inhibitors
- Futibatinib: An FDA-approved covalent inhibitor targeting FGFR1-4, futibatinib shares this compound’s irreversible mechanism but exhibits distinct pharmacokinetics and clinical applications (e.g., cholangiocarcinoma) .
- PRN1371 : A clinical-stage covalent inhibitor with a different scaffold; less data exists on its efficacy in metastatic models compared to this compound .
Noncovalent FGFR Inhibitors
Key Insights :
- Covalent vs. Noncovalent: this compound’s irreversible binding reduces the risk of resistance mutations, a common issue with noncovalent inhibitors like erdafitinib .
- Pan-FGFR Specificity : Unlike pemigatinib, this compound targets all FGFR isoforms, making it suitable for tumors with heterogeneous FGFR alterations .
Preclinical and Clinical Relevance
- Efficacy in Metastatic Models: this compound outperforms FIIN-2 in blocking 3D metastatic growth in breast cancer xenografts, attributed to its optimized warhead and scaffold .
- Synergy with FGF21 Signaling : this compound antagonizes FGFR-mediated effects in endothelial dysfunction models, reversing benefits of FGF21 therapy, highlighting its systemic potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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